alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile
Brand Name: Vulcanchem
CAS No.: 78833-05-3
VCID: VC17007799
InChI: InChI=1S/C19H31N3/c1-15(2)13-19(14-20,18-9-7-8-11-21-18)10-12-22(16(3)4)17(5)6/h7-9,11,15-17H,10,12-13H2,1-6H3
SMILES:
Molecular Formula: C19H31N3
Molecular Weight: 301.5 g/mol

alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile

CAS No.: 78833-05-3

Cat. No.: VC17007799

Molecular Formula: C19H31N3

Molecular Weight: 301.5 g/mol

* For research use only. Not for human or veterinary use.

alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile - 78833-05-3

Specification

CAS No. 78833-05-3
Molecular Formula C19H31N3
Molecular Weight 301.5 g/mol
IUPAC Name 2-[2-[di(propan-2-yl)amino]ethyl]-4-methyl-2-pyridin-2-ylpentanenitrile
Standard InChI InChI=1S/C19H31N3/c1-15(2)13-19(14-20,18-9-7-8-11-21-18)10-12-22(16(3)4)17(5)6/h7-9,11,15-17H,10,12-13H2,1-6H3
Standard InChI Key PKPIMMSNMGWNHK-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(CCN(C(C)C)C(C)C)(C#N)C1=CC=CC=N1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure centers on a pyridine ring substituted at the 2-position with an acetonitrile group (CH2CN-\text{CH}_2\text{CN}). The alpha carbon of this acetonitrile moiety branches into two distinct substituents:

  • A 2-(bis(isopropyl)amino)ethyl group (CH2CH2N(iPr)2-\text{CH}_2\text{CH}_2\text{N}(\text{iPr})_2)

  • An isobutyl group (CH2CH(CH3)2-\text{CH}_2\text{CH}(\text{CH}_3)_2)

This arrangement creates a sterically congested environment, with the pyridine ring’s electron-deficient nature potentially influencing reactivity at the nitrile and tertiary amine sites .

Physicochemical Properties

Key physical and chemical properties, as reported in literature, include:

PropertyValue/DescriptionSource
Molecular formulaC19H31N3\text{C}_{19}\text{H}_{31}\text{N}_3
Molecular weight301.47 g/mol
SolubilityChloroform, ethyl acetate, methanol
Physical formYellow-orange solid

The compound’s solubility profile aligns with its lipophilic character, dominated by the isobutyl and bis(isopropyl)amino groups. The yellow-orange coloration may arise from extended conjugation or impurities inherent to its synthetic pathway .

Synthesis and Structural Elaboration

Retrosynthetic Analysis

The synthesis of alpha-(2-(bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile likely involves sequential functionalization of a pyridine precursor. A plausible retrosynthetic pathway includes:

  • Pyridine core formation: Via Hantzsch pyridine synthesis or related multicomponent reactions (MCRs) .

  • Acetonitrile introduction: Through nucleophilic substitution or cyanation reactions .

  • Side-chain installation: Alkylation or reductive amination to introduce the bis(isopropyl)aminoethyl and isobutyl groups .

Reported Synthetic Approaches

While no explicit synthesis of this compound is documented, analogous methodologies from literature provide insight:

Pyridine Functionalization

  • Cyanide displacement: 2,6-Bis(bromomethyl)pyridine derivatives react with cyanide ions (CN\text{CN}^-) to form dinitriles, as demonstrated in the synthesis of related pyridine acetonitriles . For example, treatment of dibromide intermediates with potassium cyanide in dimethylformamide (DMF) yields nitrile-substituted pyridines in 65–85% yields .

  • Reductive amination: Secondary amines like bis(isopropyl)amine can be introduced via Schiff base formation followed by sodium borohydride reduction, a strategy employed in analogous macrocyclic systems .

Challenges in Synthesis

  • Steric hindrance: The proximity of the bulky isobutyl and bis(isopropyl)amino groups complicates nucleophilic substitutions and coupling reactions.

  • Nitrile stability: Under strongly acidic or basic conditions, the acetonitrile group may hydrolyze to carboxylic acids or undergo unwanted cyclizations .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1H^1\text{H} NMR signals (based on structural analogs):

  • Pyridine protons: Downfield-shifted aromatic signals at δ 8.5–9.0 ppm (2H, d, J = 6 Hz) .

  • Isobutyl group:

    • δ 0.9–1.1 ppm (6H, d, CH(CH3)2\text{CH}(\text{CH}_3)_2)

    • δ 1.7–1.9 ppm (1H, m, CH(CH3)2\text{CH}(\text{CH}_3)_2)

    • δ 2.3–2.5 ppm (2H, d, CH2\text{CH}_2)

  • Bis(isopropyl)aminoethyl:

    • δ 1.2–1.4 ppm (12H, d, N(CH(CH3)2)2\text{N}(\text{CH}(\text{CH}_3)_2)_2)

    • δ 2.6–2.8 ppm (4H, m, NCH2CH2\text{NCH}_2\text{CH}_2)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 301.4695 ([M+H]+\text{[M+H]}^+), with fragmentation patterns reflecting loss of isopropyl groups (Δm/z=42\Delta m/z = -42) and the acetonitrile moiety (Δm/z=41\Delta m/z = -41) .

Future Research Directions

  • Pharmacological profiling: Screening against viral proteases or cancer-related kinases.

  • Catalytic applications: As a ligand in palladium-catalyzed cross-couplings, leveraging its electron-rich amine groups .

  • Structural optimization: Introducing fluorinated or chiral substituents to enhance bioavailability.

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